molecular formula C7H4ClFN2O B1431865 6-Chloro-5-fluoro-2-methoxynicotinonitrile CAS No. 1820650-64-3

6-Chloro-5-fluoro-2-methoxynicotinonitrile

Cat. No.: B1431865
CAS No.: 1820650-64-3
M. Wt: 186.57 g/mol
InChI Key: DRPNTXAWDOCARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-fluoro-2-methoxynicotinonitrile is a chemical compound with the molecular formula C7H4ClFN2O and a molecular weight of 186.57 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of chlorine, fluorine, and methoxy groups on the pyridine ring. This compound is used primarily in scientific research and industrial applications.

Preparation Methods

The synthesis of 6-Chloro-5-fluoro-2-methoxynicotinonitrile involves several steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms onto the pyridine ring.

    Methoxylation: Introduction of the methoxy group.

    Nitrile Formation: Conversion of the intermediate compound to the final nicotinonitrile derivative.

The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

6-Chloro-5-fluoro-2-methoxynicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-5-fluoro-2-methoxynicotinonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-2-methoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .

Comparison with Similar Compounds

6-Chloro-5-fluoro-2-methoxynicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

    6-Chloro-5-fluoronicotinonitrile: Lacks the methoxy group, which may affect its reactivity and applications.

    2,6-Dichloro-5-fluoronicotinonitrile: Contains an additional chlorine atom, potentially altering its chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .

Properties

IUPAC Name

6-chloro-5-fluoro-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2O/c1-12-7-4(3-10)2-5(9)6(8)11-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPNTXAWDOCARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-fluoro-2-methoxynicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-fluoro-2-methoxynicotinonitrile
Reactant of Route 3
Reactant of Route 3
6-Chloro-5-fluoro-2-methoxynicotinonitrile
Reactant of Route 4
Reactant of Route 4
6-Chloro-5-fluoro-2-methoxynicotinonitrile
Reactant of Route 5
6-Chloro-5-fluoro-2-methoxynicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-Chloro-5-fluoro-2-methoxynicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.